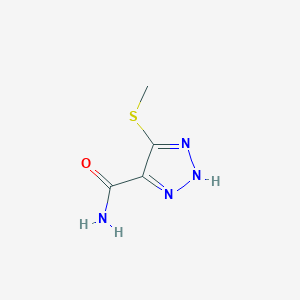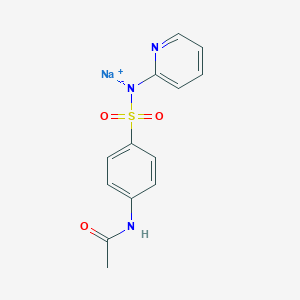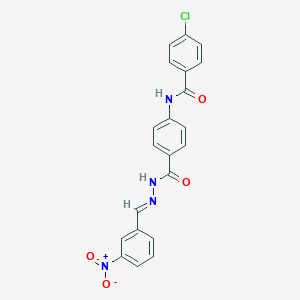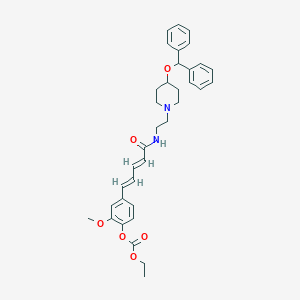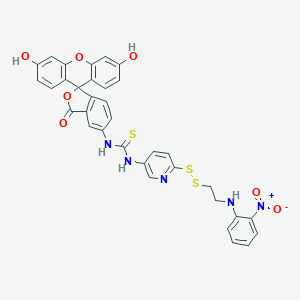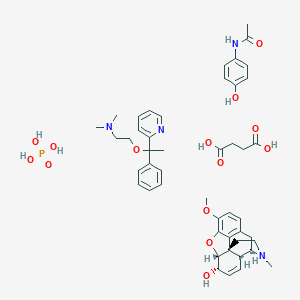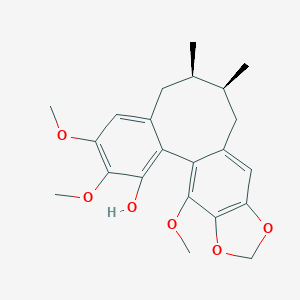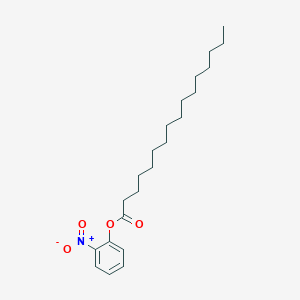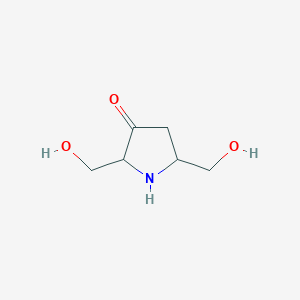
2,5-Bis(hydroxymethyl)pyrrolidin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(hydroxymethyl)pyrrolidin-3-one, also known as Tris(hydroxymethyl)aminomethane, is a widely used compound in scientific research. It is a white crystalline powder with a chemical formula of C4H11NO3 and a molecular weight of 121.14 g/mol. Tris(hydroxymethyl)aminomethane is a tertiary amine and is commonly used as a buffer in biochemistry and molecular biology experiments.
Mecanismo De Acción
2,5-Bis(hydroxymethyl)pyrrolidin-3-one(hydroxymethyl)aminomethane acts as a buffer by accepting or donating protons to maintain a stable pH. It has a pKa value of 8.1, which makes it an effective buffer in the physiological pH range.
Efectos Bioquímicos Y Fisiológicos
2,5-Bis(hydroxymethyl)pyrrolidin-3-one(hydroxymethyl)aminomethane has no known biochemical or physiological effects on living organisms. It is considered safe for laboratory use and has no reported toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,5-Bis(hydroxymethyl)pyrrolidin-3-one(hydroxymethyl)aminomethane is a widely used buffer in scientific research due to its ability to maintain a stable pH. It is also inexpensive and readily available. However, it has limitations in that it is not effective for use in experiments that require a pH outside of its buffering range.
Direcciones Futuras
There are several future directions for 2,5-Bis(hydroxymethyl)pyrrolidin-3-one(hydroxymethyl)aminomethane research. One area of interest is the development of new buffer systems that are more effective in specific experimental conditions. Another area of interest is the use of 2,5-Bis(hydroxymethyl)pyrrolidin-3-one(hydroxymethyl)aminomethane in drug delivery systems and nanotechnology applications.
Conclusion:
2,5-Bis(hydroxymethyl)pyrrolidin-3-one(hydroxymethyl)aminomethane is a widely used compound in scientific research due to its ability to maintain a stable pH. It is a safe and inexpensive buffer that has no known toxic effects on living organisms. Future research in 2,5-Bis(hydroxymethyl)pyrrolidin-3-one(hydroxymethyl)aminomethane may lead to the development of more effective buffer systems and new applications in drug delivery and nanotechnology.
Métodos De Síntesis
2,5-Bis(hydroxymethyl)pyrrolidin-3-one(hydroxymethyl)aminomethane can be synthesized by reacting formaldehyde with ammonia and then treating the resulting compound with sodium hydroxide. The reaction produces 2,5-Bis(hydroxymethyl)pyrrolidin-3-one(hydroxymethyl)aminomethane along with water and sodium formate.
Aplicaciones Científicas De Investigación
2,5-Bis(hydroxymethyl)pyrrolidin-3-one(hydroxymethyl)aminomethane is widely used as a buffer in scientific research. It is commonly used in biochemical and molecular biology experiments to maintain a stable pH. 2,5-Bis(hydroxymethyl)pyrrolidin-3-one(hydroxymethyl)aminomethane is also used in the preparation of electrophoresis buffers, enzyme assays, and protein purification.
Propiedades
Número CAS |
104639-21-6 |
|---|---|
Nombre del producto |
2,5-Bis(hydroxymethyl)pyrrolidin-3-one |
Fórmula molecular |
C6H11NO3 |
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
2,5-bis(hydroxymethyl)pyrrolidin-3-one |
InChI |
InChI=1S/C6H11NO3/c8-2-4-1-6(10)5(3-9)7-4/h4-5,7-9H,1-3H2 |
Clave InChI |
NDFDVAQGBIIVEY-UHFFFAOYSA-N |
SMILES |
C1C(NC(C1=O)CO)CO |
SMILES canónico |
C1C(NC(C1=O)CO)CO |
Sinónimos |
3-Pyrrolidinone, 2,5-bis(hydroxymethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





